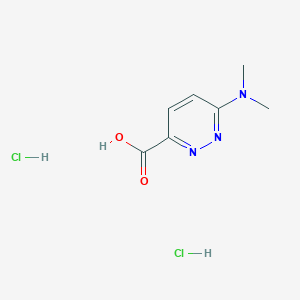

6-(二甲氨基)吡啶二甲酸-3-羧酸;二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "6-(Dimethylamino)pyridazine-3-carboxylic acid; dihydrochloride" is a derivative of pyridazine, which is a heterocyclic aromatic organic compound with a molecular structure that includes a six-membered ring with two nitrogen atoms and four carbon atoms. The presence of the dimethylamino group at the 6-position and a carboxylic acid group at the 3-position suggests potential reactivity and a basis for further chemical modifications.

Synthesis Analysis

The synthesis of related pyridazine compounds has been explored in various studies. For instance, the synthesis of 6-substituted-2,4-dimethyl-3-pyridinols, which share a similar core structure to the compound of interest, involves a low-temperature aryl bromide-to-alcohol conversion as the final step . Another study reports the synthesis of 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives, which exhibit pharmacological activities, suggesting a methodological framework that could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyridazine derivatives has been studied using X-ray diffraction techniques. For example, the crystal structures of 6-chloro-4-(N,N-dimethylaminemethylidenohydrazine)-2-phenyl-3(2H)-pyridazinone and its inclusion compound with water have been investigated, revealing how molecules are linked into dimers by hydrogen bonds . This information can provide insights into the potential molecular geometry and intermolecular interactions of "6-(Dimethylamino)pyridazine-3-carboxylic acid; dihydrochloride".

Chemical Reactions Analysis

The reactivity of pyridazine derivatives has been explored in various contexts. For instance, the reactivities of pyridinols toward peroxyl radicals in organic solutions have been examined, revealing that some pyridinols are effective antioxidants . Additionally, transformations of diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate have been studied, leading to the synthesis of substituted pyrimidines, which may offer insights into the types of chemical reactions that "6-(Dimethylamino)pyridazine-3-carboxylic acid; dihydrochloride" could undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives can be inferred from related compounds. For example, the basicities of pyridinols were found to approach physiological pH with increasing electron density in the ring, and their stability to air oxidation was assessed . The crystal packing of 4-dimethylaminopyridine with carboxylic acids has been analyzed, revealing the importance of hydrogen bonding and other noncovalent interactions in the stability of these compounds . These studies provide a foundation for understanding the potential properties of "6-(Dimethylamino)pyridazine-3-carboxylic acid; dihydrochloride", such as solubility, stability, and reactivity.

科学研究应用

前列环素生物合成和血栓素形成

研究表明,与6-(二甲氨基)吡啶二甲酸二盐酸盐相关的化合物,例如3-二甲氨基-5-(2',6'-二氯苄亚基)-6-甲基(4H)-吡啶二甲酸(PC 89),会影响前列环素(PGI2)的生物合成和血栓素(TXA2)的形成。这些过程对心血管健康至关重要,表明在心肌缺血和动脉粥样硬化等疾病中具有潜在的治疗应用 (Pham 等人,1985).

合成和反应性

该化合物的衍生物,如3-[(二甲氨基)亚甲基]丙酮酸乙酯,用于各种化学结构的区域选择性合成,表明其在复杂的有机合成工艺中的实用性。这包括1H-吡唑-5-羧酸乙酯和1H-吡唑-3,4-二羧酸乙酯的形成,证明了其在合成不同化学结构方面的多功能性 (Hanzlowsky 等人,2003).

抗菌和抗炎活性

6-(二甲氨基)吡啶二甲酸-3-羧酸的衍生物被发现对革兰氏阳性和革兰氏阴性细菌都表现出抗菌活性,表明它们在抗菌应用中的潜力。这包括由4-苯甲酰-1,5-二苯基-1H-吡唑-3-羧酸合成的化合物 (Bildirici 等人,2007).

血小板聚集抑制

对吡啶二甲酸衍生物的研究,包括与6-(二甲氨基)吡啶二甲酸-3-羧酸结构相关的衍生物,已显示出抑制血小板聚集的潜力。这表明在预防血栓形成和其他心血管并发症中可能发挥作用 (Estevez 等人,1998).

单胺氧化酶抑制

6-(二甲氨基)吡啶二甲酸-3-羧酸的衍生物,例如4-芳基-6,8-二甲基嘧啶并[4,5-c]吡啶二甲酸-5,7(6H,8H)-二酮,已显示出作为单胺氧化酶抑制剂的潜力,表明在治疗抑郁症等神经系统疾病中可能的应用 (Khalafy 等人,2011).

抗癌潜力

对3-烷基氨基-6-烯丙基硫代-吡啶二甲酸衍生物(与6-(二甲氨基)吡啶二甲酸-3-羧酸结构相关)的最新研究表明,它们对人乳腺癌细胞具有抗增殖活性,表明在癌症治疗中的潜在应用 (Kim 等人,2013).

安全和危害

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations for handling and storage, such as avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and storing in a well-ventilated place with the container kept tightly closed .

属性

IUPAC Name |

6-(dimethylamino)pyridazine-3-carboxylic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2.2ClH/c1-10(2)6-4-3-5(7(11)12)8-9-6;;/h3-4H,1-2H3,(H,11,12);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IALWGMYNHZSHHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=C(C=C1)C(=O)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[(2,5-Dimethylphenyl)methylsulfanyl]-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine](/img/structure/B3010427.png)

![N-(2,6-dimethylphenyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3010432.png)

![2-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)butanamide](/img/structure/B3010435.png)

![Methyl 5-[(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)methyl]furan-2-carboxylate](/img/structure/B3010437.png)

![Allyl 5-(3-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3010438.png)

![2-[[5-(Phenoxymethyl)furan-2-carbonyl]amino]butanedioic acid](/img/structure/B3010441.png)

![3-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B3010442.png)

![N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3010444.png)